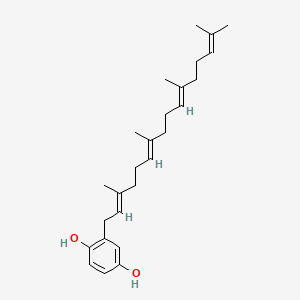

Geranylgeranylhydroquinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39703-09-8 |

|---|---|

Molecular Formula |

C26H38O2 |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]benzene-1,4-diol |

InChI |

InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-14-23(5)15-16-24-19-25(27)17-18-26(24)28/h9,11,13,15,17-19,27-28H,6-8,10,12,14,16H2,1-5H3/b21-11+,22-13+,23-15+ |

InChI Key |

FIPAQYYZFDCRDD-FPFQZNTGSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)O)O)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C)C)C |

Synonyms |

2-geranylgeranyl-1,4-dihydroxybenzene geranylgeranylhydroquinone geranylgeranylhydroquinone, parent |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of Geranylgeranylhydroquinone

Identification of Natural Sources of Geranylgeranylhydroquinone

This compound and its derivatives are most notably found in terrestrial plants, particularly within the Boraginaceae family. nih.govmdpi.com Species such as Lithospermum erythrorhizon (purple gromwell) and Arnebia euchroma are well-documented sources. nih.gov In these plants, the compound is a key precursor in the biosynthesis of the potent naphthoquinone pigment, shikonin (B1681659), which accumulates in the roots. frontiersin.orgnih.gov

The compound also plays a central role in the biosynthesis of all eight forms of Vitamin E (tocopherols and tocotrienols) and plastoquinone (B1678516), which are essential components for photosynthesis and antioxidant defense in virtually all photosynthetic organisms, including higher plants and algae. nih.govmdpi.comresearchgate.net As an intermediate, its concentration in plant tissues can be transient and may not always be high, but its presence is fundamental to the production of these vital compounds.

Table 1: Selected Plant Sources of this compound or its Direct Derivatives

| Family | Genus | Species | Notable Derivative(s) |

|---|---|---|---|

| Boraginaceae | Lithospermum | L. erythrorhizon | Shikonin |

| Boraginaceae | Arnebia | A. euchroma | Shikonin |

While the fundamental biosynthetic pathways for both aromatic compounds and isoprenoids are widespread in microorganisms, this compound itself is not commonly reported as a major metabolite in microbial systems. However, related prenylquinones are essential components in many bacteria and algae. For instance, cyanobacteria and algae synthesize plastoquinone, which is structurally related and derived from similar precursors, as a vital electron carrier in the photosynthetic chain. researchgate.net Some bacteria utilize different prenylhydroquinone derivatives in their respiratory chains, such as ubiquinone, which involves the prenylation of a 4-hydroxybenzoate-derived ring. nih.govnih.gov Although the specific this compound molecule is primarily studied in the context of plant biochemistry, the enzymatic machinery to produce similar structures exists in the microbial world.

Elucidation of this compound Biosynthetic Pathways

The formation of this compound is a multi-step process that takes place in different cellular compartments, primarily the plastids in plant cells. nih.govresearchgate.net

The biosynthesis of this compound draws precursors from two distinct and highly regulated metabolic routes:

The Aromatic Head Group (Hydroquinone): The hydroquinone (B1673460) moiety is derived from the shikimate pathway . This pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway to produce chorismate. In plants, chorismate is converted through a series of intermediates to 4-hydroxybenzoic acid (4-HBA) or homogentisic acid (HGA) . nih.govfrontiersin.orgnih.gov 4-HBA is the direct precursor for the shikonin pathway, while HGA serves as the aromatic precursor for tocopherol and plastoquinone synthesis. nih.govresearchgate.net

The Isoprenoid Side Chain (Geranylgeranyl): The 20-carbon geranylgeranyl tail is an isoprenoid, synthesized via the methylerythritol 4-phosphate (MEP) pathway within the plastids. researchgate.net This pathway uses glyceraldehyde-3-phosphate and pyruvate (B1213749) to produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Four of these C5 units are sequentially condensed to form geranylgeranyl diphosphate (GGPP) . mdpi.com

The key event in this compound synthesis is the condensation of one of the aromatic precursors (e.g., 4-HBA or HGA) with GGPP.

The synthesis of this compound and its downstream products is catalyzed by several specific enzymes. The central reaction is the attachment of the geranylgeranyl chain to the hydroquinone ring.

Prenyltransferases: This class of enzymes catalyzes the crucial condensation step. In the shikonin pathway, a p-hydroxybenzoate geranyltransferase (PGT) , also known as 4-hydroxybenzoate (B8730719) geranyltransferase, attaches the geranyl group from GGPP to 4-HBA. frontiersin.orgoup.com This reaction forms 3-geranyl-4-hydroxybenzoate (GBA), which is then further modified. oup.com In the tocopherol pathway, a homogentisate phytyltransferase (HPT) or homogentisate geranylgeranyl transferase (HGGT) catalyzes the condensation of HGA with either phytyl diphosphate (PDP) or GGPP, respectively, to form 2-methyl-6-phytylbenzoquinol (MPBQ) or 2-methyl-6-geranylgeranylbenzoquinol (MGGBQ), the direct precursors to tocopherols (B72186) and tocotrienols. mdpi.com These prenyltransferases often belong to the UbiA superfamily and are typically membrane-bound. nih.govnih.gov

Hydroxylases and Other Modifying Enzymes: Following the initial prenylation, the this compound intermediate can undergo further modifications. For example, in the shikonin pathway, cytochrome P450 monooxygenases are involved in hydroxylating the geranyl side chain, a critical step for subsequent cyclization and formation of the naphthoquinone structure. frontiersin.org Similarly, in tocopherol synthesis, methyltransferases and cyclases act on the prenylated hydroquinone intermediate to form the final vitamin E structures. nih.govresearchgate.net

Table 2: Key Enzymes in the Biosynthesis of this compound and Related Compounds

| Enzyme Class | Specific Enzyme Example | Abbreviation | Function | Pathway |

|---|---|---|---|---|

| Prenyltransferase | p-hydroxybenzoate geranyltransferase | PGT | Condenses 4-HBA and GGPP | Shikonin |

| Prenyltransferase | Homogentisate geranylgeranyl transferase | HGGT | Condenses HGA and GGPP | Tocotrienol (B1241368) |

| Methyltransferase | MPBQ methyltransferase | VTE3 | Methylates the aromatic ring | Tocopherol |

| Cyclase | Tocopherol cyclase | VTE1 | Catalyzes ring formation | Tocopherol |

The biosynthesis of this compound is tightly regulated at the genetic level, often in response to developmental cues and environmental stress. The expression of genes encoding the biosynthetic enzymes is controlled by a network of transcription factors.

In the context of shikonin production in Lithospermum erythrorhizon, the pathway is known to be induced in darkness and repressed by light. frontiersin.orgsemanticscholar.org Light specifically inhibits the activity of p-hydroxybenzoate-geranyl transferase, a key regulatory point in the pathway. frontiersin.org The expression of biosynthetic genes is controlled by transcription factors, such as LeMYB1, which has been shown to regulate genes for enzymes like phenylalanine ammonia-lyase and p-hydroxybenzoate-geranyltransferase. frontiersin.org Furthermore, specific dark-inducible genes (LeDIs) have been identified that are involved in promoting shikonin biosynthesis. frontiersin.orgsemanticscholar.org

Genetic engineering studies have also provided insight. For instance, introducing the bacterial ubiA gene, which encodes a 4-hydroxybenzoate polyprenyltransferase, into L. erythrorhizon hairy roots increased the production of the intermediate GBA, confirming the importance of the prenyltransferase step. nih.govoup.com However, this did not lead to a proportional increase in the final shikonin product, indicating that other enzymes downstream are also key regulatory points. nih.gov This complex regulation ensures that the metabolic flux towards this compound and its derivatives is precisely controlled according to the plant's physiological needs.

Comparative Biosynthetic Studies of this compound Analogs

The biosynthesis of this compound and its analogs, particularly the closely related compound 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), the precursor to tocopherols, provides a clear example of enzymatic specificity directing metabolic flux toward distinct end products. The core difference lies in the initial prenylation of homogentisic acid (HGA). researchgate.netnih.gov

This committed step is catalyzed by two distinct but related enzymes belonging to the UbiA prenyltransferase family: usda.gov

Homogentisate Geranylgeranyl Transferase (HGGT) : This enzyme catalyzes the condensation of HGA with geranylgeranyl diphosphate (GGDP), a 20-carbon unsaturated isoprenoid, to form 2-methyl-6-geranylgeranyl-benzoquinol (MGGBQ), the direct precursor of GGHQ and subsequently tocotrienols. researchgate.netresearchgate.net

Homogentisate Phytyltransferase (HPT) : This enzyme catalyzes the condensation of HGA with phytyl diphosphate (PDP), a 20-carbon saturated isoprenoid, to form MPBQ, the precursor to tocopherols. researchgate.netnih.govnih.gov

While the downstream enzymes for cyclization and methylation can act on both MGGBQ and MPBQ, the initial substrate choice by HGGT or HPT is the primary determinant for whether a plant or organism produces tocotrienols or tocopherols. researchgate.net

Comparative studies have quantified the distinct substrate specificities of these enzymes. Research on enzymes from different plant species has demonstrated a strong preference for their respective prenyl diphosphate substrates. For instance, studies comparing barley (Hordeum vulgare) HGGT and Arabidopsis thaliana HPT reveal significant differences in catalytic activity. Barley HGGT is substantially more active with GGDP than with PDP, whereas Arabidopsis HPT shows a strong preference for PDP over GGDP. nih.gov This enzymatic distinction is the fundamental reason why plants like barley are rich in tocotrienols, while others like Arabidopsis primarily accumulate tocopherols. usda.govnih.gov

| Enzyme | Organism | Preferred Substrate | Relative Activity Data |

|---|---|---|---|

| Homogentisate Geranylgeranyl Transferase (HGGT) | Barley (Hordeum vulgare) | Geranylgeranyl Diphosphate (GGDP) | Six times more active with GGDP than with PDP. nih.gov |

| Homogentisate Phytyltransferase (HPT) | Arabidopsis thaliana | Phytyl Diphosphate (PDP) | Nine times more active with PDP than with GGDP. nih.gov |

| Homogentisate Geranylgeranyl Transferase (HGGT) | Barley (Hordeum vulgare) | Geranylgeranyl Diphosphate (GGDP) | Four to five-fold higher activity with GGDP than with PDP. usda.gov |

| Homogentisate Phytyltransferase (HPT) | Arabidopsis thaliana | Phytyl Diphosphate (PDP) | 50- to 80-fold higher activity with PDP than with GGDP. usda.gov |

In some organisms, GGHQ itself is a precursor for further derivatization. For example, in the plant Arnebia euchroma, GGHQ is a central intermediate in the biosynthetic pathway leading to shikonin, a potent medicinal naphthoquinone.

Metabolic Engineering Approaches for Enhanced this compound Production

The central role of GGHQ as the precursor to tocotrienols has made its biosynthetic pathway a key target for metabolic engineering. The primary goal of these efforts is to increase the flux towards GGHQ and its derivatives, thereby enhancing the production of valuable compounds like vitamin E.

A principal and highly successful strategy is the heterologous expression or overexpression of the gene encoding Homogentisate Geranylgeranyl Transferase (HGGT), the gateway enzyme for tocotrienol synthesis. nih.gov By introducing and overexpressing HGGT in organisms that naturally produce low levels of tocotrienols or none at all, the metabolic pathway can be effectively redirected. For example:

In Plants : The expression of a barley HGGT gene in Arabidopsis thaliana leaves, which normally lack tocotrienols, resulted in the significant accumulation of these compounds and led to a 10- to 15-fold increase in total vitamin E content. nih.gov Similarly, overexpressing the barley HGGT in corn seeds boosted the total tocotrienol and tocopherol content by as much as six-fold. nih.gov

In Microorganisms : Baker's yeast, Saccharomyces cerevisiae, has been successfully engineered as a microbial cell factory for tocotrienol production. By introducing the necessary biosynthetic genes and optimizing the pathway, researchers have achieved significant production titers. In one study, an engineered S. cerevisiae strain produced a tocotrienol titer of 82.68 mg/L in shake-flask cultures. nih.gov A key advantage of microbial systems is the potential for secretory production, which simplifies downstream processing. In the same study, 73.66% of the produced tocotrienol was secreted into an organic phase during fermentation. nih.gov

Another critical aspect of metabolic engineering is ensuring an adequate supply of precursors, namely homogentisic acid (HGA) and geranylgeranyl diphosphate (GGDP). Enhancing the endogenous pathways that produce these substrates is crucial for maximizing the final product yield. Strategies include:

Boosting GGDP Supply : The mevalonate (B85504) (MVA) pathway is the source of isoprenoid precursors, including GGDP. Engineering this pathway in S. cerevisiae by using a more efficient GGPP synthase and supplementing the culture with isoprenol (a precursor to isopentenyl pyrophosphate) dramatically increased the availability of GGDP. nih.gov This approach led to the production of 5.07 g/L of geranylgeraniol (B1671449) (a dephosphorylated derivative of GGDP) in a 5 L bioreactor, demonstrating a massive increase in precursor availability that could be channeled towards GGHQ production. nih.gov

Increasing HGA Supply : Overexpression of genes in the shikimate pathway, which produces aromatic amino acids and subsequently HGA, can also increase the pool of this key substrate. nih.gov

These metabolic engineering strategies highlight the potential to create robust and efficient biological systems for the high-yield production of GGHQ and its valuable derivatives.

| Host Organism | Engineering Strategy | Key Gene/Pathway Modified | Result |

|---|---|---|---|

| Arabidopsis thaliana | Heterologous Expression | Barley HGGT | 10- to 15-fold increase in total vitamin E (tocotrienols + tocopherols). nih.gov |

| Corn (Zea mays) | Overexpression | Barley HGGT | Up to a six-fold increase in tocotrienol and tocopherol content. nih.gov |

| Saccharomyces cerevisiae | Pathway Reconstruction & Optimization | Tocotrienol Biosynthetic Pathway | 82.68 mg/L tocotrienol titer in shake-flasks. nih.gov |

| Saccharomyces cerevisiae | Precursor Supply Enhancement | Mevalonate (MVA) Pathway / GGPP Synthase | Achieved 5.07 g/L of geranylgeraniol (GGDP derivative). nih.gov |

Chemical Synthesis and Derivatization of Geranylgeranylhydroquinone

Strategies for Total Synthesis of Geranylgeranylhydroquinone

The total synthesis of this compound can be approached through various strategies, which can be broadly categorized into classical routes and modern, retrosynthetically designed pathways.

Classical approaches to the synthesis of this compound and other polyprenylated hydroquinones typically rely on well-established reactions for carbon-carbon bond formation between an aromatic nucleus and a prenyl side chain. The most prominent of these methods is the Friedel-Crafts alkylation. wikipedia.orgnih.gov

This reaction involves the electrophilic substitution of a proton on the hydroquinone (B1673460) ring with the geranylgeranyl side chain. The key steps and reagents are outlined below:

Generation of the Electrophile : The geranylgeranyl side chain is typically introduced using an activated precursor, most commonly all-trans-geranylgeranyl bromide or chloride. benthamopen.comsimsonpharma.com The halide is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which facilitates the formation of a carbocation or a highly polarized electrophilic complex. wikipedia.orgbenthamopen.com

Electrophilic Aromatic Substitution : The electron-rich hydroquinone ring acts as a nucleophile, attacking the geranylgeranyl carbocation. This results in the formation of a new carbon-carbon bond and a resonance-stabilized intermediate (a sigma complex).

Rearomatization : A base, often the counter-ion of the Lewis acid (e.g., AlCl₄⁻), removes a proton from the site of substitution, restoring the aromaticity of the hydroquinone ring and yielding the final product.

A significant challenge in this classical approach is controlling the regioselectivity—that is, the position of alkylation on the hydroquinone ring. Furthermore, since the alkylated product is often more reactive than the starting hydroquinone, there is a risk of polyalkylation, where multiple geranylgeranyl groups are added to the ring. nih.gov Protecting groups on the hydroquinone hydroxyls may be employed to mitigate these side reactions and improve the yield of the desired mono-alkylated product. A patent related to the synthesis of vitamin K precursors describes a similar alkylation of a naphthohydroquinone derivative with geranylgeranyl bromide, highlighting the industrial relevance of this classical strategy. ust.hk

Modern synthetic planning relies heavily on retrosynthetic analysis, a technique for deconstructing a target molecule into simpler, readily available starting materials. simsonpharma.commdpi.comnih.gov This approach allows for more strategic and efficient synthetic design.

For this compound, the primary retrosynthetic disconnection breaks the bond between the aromatic ring and the isoprenoid side chain. This leads to two key synthons: a hydroquinone nucleophile (or its synthetic equivalent) and a geranylgeranyl electrophile.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnection | Synthons | Synthetic Equivalents |

| This compound | C(aromatic)–C(alkyl) | Hydroquinone anion & Geranylgeranyl cation | Hydroquinone & Geranylgeranyl bromide |

This analysis guides the forward synthesis, which then focuses on two main challenges:

Regiocontrolled formation of the C-C bond : Assembling the two fragments with the correct connectivity.

Stereocontrolled synthesis of the side chain : Constructing the all-trans (all-E) geranylgeranyl precursor.

Modern methods often address the second challenge first, by building the C20 side chain with precise stereochemistry before attaching it to the aromatic core. This modular approach offers greater control and flexibility compared to sourcing the side chain directly from natural, often mixed-isomer, sources.

Development of Novel Methodologies for this compound Core Structure Construction

Advances in synthetic methodology have provided more sophisticated tools for constructing the this compound scaffold with high levels of control over its structure.

Regioselectivity: As mentioned, the Friedel-Crafts alkylation requires careful control to ensure the geranylgeranyl group attaches to the desired position on the hydroquinone ring. Modern variations may use directing groups or pre-functionalize the hydroquinone ring to enforce a specific regiochemical outcome. For instance, using a protected 1,4-benzoquinone (B44022) allows for conjugate addition reactions that can offer higher regioselectivity than direct alkylation of hydroquinone.

Stereoselectivity: The all-trans configuration of the three double bonds in the geranylgeranyl side chain is crucial for mimicking the natural compound. Achieving this stereocontrol is a key feature of modern synthetic strategies. Instead of relying on separations of isomers, chemists build the chain iteratively using stereoselective olefination reactions. nih.gov

One powerful method is the Julia-Kocienski olefination , which reacts a sulfone (e.g., a phenyl tetrazolyl sulfone) with an aldehyde or ketone to form a trans-alkene with high selectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgmdpi.com This reaction can be used in a building-block approach:

A C5 aldehyde can be reacted with a C5 sulfone to create a C10 trans-alkene (a geranyl derivative).

This C10 fragment can then be converted to a new C10 aldehyde or sulfone.

A subsequent Julia-Kocienski reaction with another C5 or C10 block extends the chain to C15 (farnesyl) and then to C20 (geranylgeranyl), ensuring the correct trans geometry at each newly formed double bond.

Other modern coupling reactions, such as the Suzuki coupling , which joins an organoboron compound with an organohalide in the presence of a palladium catalyst, can also be employed to construct the isoprenoid chain from smaller, stereodefined vinyl fragments. xisdxjxsu.asiaresearchgate.netacs.org

While specific literature on the "green" synthesis of this compound is limited, the principles of green chemistry can be applied to its known synthetic routes to improve sustainability. ust.hk

Safer Solvents and Reagents : Classical Friedel-Crafts reactions often use hazardous chlorinated solvents like dichloromethane. A greener approach would involve replacing these with safer alternatives such as 2-methyltetrahydrofuran (B130290) or exploring solvent-free conditions. Similarly, the use of highly reactive and corrosive Lewis acids like AlCl₃ could potentially be replaced with solid acid catalysts like zeolites, which are more easily recovered and reused. beilstein-journals.org

Atom Economy and One-Pot Reactions : The efficiency of a synthesis can be improved by designing "one-pot" or "telescoped" processes where multiple reaction steps are performed in the same vessel without isolating intermediates. mdpi.comrsc.orgsioc-journal.cn For this compound, a one-pot procedure could involve the in-situ formation of geranylgeranyl bromide from geranylgeraniol (B1671449) followed immediately by its Friedel-Crafts reaction with hydroquinone, thus reducing solvent waste from workup and purification steps.

Use of Biocatalysis : Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.govmdpi.comrsc.orguni-greifswald.de While a complete biocatalytic synthesis of this compound has not been reported, enzymes could be used to produce key precursors. For example, engineered enzymes could synthesize all-trans-geranylgeraniol, the precursor to the side chain, from simple feedstocks under mild, aqueous conditions, avoiding the use of heavy metals or harsh reagents.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is important for studying structure-activity relationships and developing new compounds with potential applications. Synthetic access allows for systematic modification of both the hydroquinone head and the isoprenoid tail.

Quinone Derivatives : The hydroquinone moiety can be easily oxidized to the corresponding 1,4-benzoquinone using mild oxidizing agents like silver(I) oxide (Ag₂O) or ferric chloride (FeCl₃). This converts this compound into geranylgeranylquinone.

Ether and Ester Derivatives : The phenolic hydroxyl groups are readily derivatized. They can be converted to methyl ethers using reagents like dimethyl sulfate (B86663) or to acetates using acetic anhydride. These modifications can alter the compound's polarity and antioxidant properties. Current time information in Bangalore, IN.

Side-Chain Analogs : The modularity of modern synthetic approaches allows for the creation of analogs with modified side chains. For example, by using different building blocks in a Julia-Kocienski or Suzuki coupling sequence, analogs with different chain lengths, stereochemistries (e.g., Z-isomers instead of E-isomers), or functional groups (e.g., hydroxyls or epoxides) along the chain can be synthesized. alfa-chemistry.comxisdxjxsu.asianih.gov

Heterocyclic Derivatives : More complex analogs can be created by incorporating the hydroquinone into a heterocyclic system. For example, quinoline-fused derivatives can be synthesized through multi-component reactions involving the parent benzoquinone, an aniline, and an aldehyde. nih.gov

The ability to synthesize these diverse analogs is critical for exploring the chemical space around the natural product and identifying structures with enhanced or novel properties.

Modification of the Hydroquinone Moiety

The aromatic hydroquinone core of the molecule serves as a critical anchor for derivatization, allowing for systematic modifications to probe its role in biological activity. Synthetic approaches often begin with pre-functionalized hydroquinones. For instance, the synthesis of related polyprenyl-quinones has been achieved by reacting substituted hydroquinones, such as 2,3-dimethoxy-5-methyl-hydroquinone, with a prenyl alcohol or its derivatives. google.com This allows for the introduction of methyl and methoxy (B1213986) groups onto the aromatic ring, which can significantly influence the electronic and steric properties of the final compound.

Further modifications can be inspired by the diversity of naturally occurring meroterpenoids. For example, some related natural products feature an acetyl-substituted hydroquinone moiety. nih.gov The preparation of such derivatives could be achieved through standard acylation reactions on the hydroquinone hydroxyl groups, provided appropriate protecting group strategies are employed to ensure selectivity. Another potential modification is the introduction of a sulfate group, as seen in compounds like 2-geranyl-6-methoxy-1,4-hydroquinone 4-sulfate, which would dramatically alter the polarity and solubility of the molecule. pherobase.com

The synthesis of quinoline- and quinazoline-fused derivatives from benzoquinones demonstrates that the core ring system can be extensively modified. nih.govnih.gov These complex heterocyclic systems are built onto the quinone framework through multi-step reactions, such as condensation and cyclization. nih.govnih.govgoogle.com While not directly this compound, these syntheses illustrate the chemical tractability of the quinone/hydroquinone system for creating diverse analogues. nih.gov

Alterations of the Geranylgeranyl Side Chain

The C20 geranylgeranyl side chain is a defining feature of the molecule, and its structure is a primary determinant of lipophilicity and interaction with biological targets. Altering this chain is a key strategy in derivatization.

Stereochemistry: The geometry of the double bonds within the side chain is a subtle but important variable. The natural all-trans configuration can be synthetically altered. For example, novel analogues of geranylgeranyl diphosphate (B83284) (GGPP), the biosynthetic precursor to the geranylgeranyl group, have been synthesized with a (Z,E,E) configuration instead of the natural all-trans arrangement. nih.gov This change in stereochemistry alters the relative positioning of the polar and lipophilic portions of the molecule, which can impact biological activity. nih.gov

Chain Length: The length of the isoprenoid side chain is a crucial factor for biological activity. Enzymatic synthesis provides a powerful tool for modifying chain length. Geranylgeranyl diphosphate synthases (GGPPS) are enzymes that construct the C20 chain. frontiersin.org Studies have shown that site-directed mutagenesis of these enzymes can alter their product specificity. For instance, by substituting amino acids with bulky side chains near the enzyme's active site, the elongation process can be stopped prematurely, yielding shorter chains like C15 farnesyl pyrophosphate (FPP). frontiersin.org Conversely, replacing a residue with a smaller one can create more space, allowing for the formation of longer chains like C25 geranylfarnesyl pyrophosphate (GFPP). frontiersin.org These enzymatic products can then be used in subsequent chemical steps to build hydroquinone derivatives with varying chain lengths.

Saturation: The double bonds of the side chain can be reduced to produce a saturated alkyl chain. Geranylgeranyl reductases (GGRs) are enzymes that catalyze the reduction of the double bonds in a geranylgeranyl group, for example, during the biosynthesis of chlorophyll (B73375) and α-tocopherol. uni-freiburg.de Such enzymatic reductions, or corresponding chemical hydrogenation methods, can be used to synthesize hydroquinones with saturated side chains. This modification significantly impacts the flexibility and hydrophobicity of the side chain. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) analysis aims to connect the specific structural features of a molecule to its biological effects. wikipedia.orgoncodesign-services.com For this compound and its analogues, SAR studies have focused on how changes in the side chain and the hydroquinone/quinone core affect bioactivity.

Research on a series of 2-prenyl-1,4-hydroquinones and their corresponding quinones has provided significant SAR insights. nih.govacs.org Key findings indicate that the length of the isoprenoid side chain is a critical determinant of activity. In antimicrobial assays, terpenoid 1,4-benzoquinones showed moderate activity, with the optimal side-chain length found to be between five and fifteen carbon atoms. nih.govacs.org This suggests that while the geranylgeranyl (C20) chain confers activity, shorter chains like farnesyl (C15) or geranyl (C10) may be more potent in certain contexts. mdpi.com

Similarly, in studies of anti-inflammatory activity, the side chain length was paramount. Derivatives with two (geranyl) or three (farnesyl) prenyl units were found to be superior in suppressing LTB4 synthesis compared to those with one (prenyl) or four (geranylgeranyl) units. researchgate.net This parabolic relationship highlights that a balance of lipophilicity and specific spatial arrangement is necessary for optimal interaction with the biological target.

The oxidation state of the aromatic core (hydroquinone vs. quinone) is another crucial factor. In some studies, the quinone derivatives of marine sesquiterpenoids, such as avarone, have been shown to possess distinct biological activities compared to their hydroquinone precursors (avarol). nih.gov Furthermore, modifications to the quinone ring itself, such as the introduction of a thiazine (B8601807) ring in conithiaquinones, can modulate activity. mdpi.com In a study on vitamin K analogues, which possess a related naphthoquinone core, amine substitution at the 2'-position of the side chain was found to greatly enhance neuroprotective activity, while modifications to the benzene (B151609) ring portion of the naphthoquinone also modulated potency. nih.gov These findings underscore the importance of both the isoprenoid chain and the aromatic core in defining the biological profile of this class of compounds.

Table 1: Research Findings on the Structure-Activity Relationships of Prenylated Hydroquinones and their Derivatives

| Compound/Derivative Class | Structural Modification | Observed Biological Activity/Finding | Reference(s) |

| Terpenoid 1,4-benzoquinones | Variation of prenyl chain length (C5 to C40) | Optimal antimicrobial activity observed for side-chains of 5 to 15 carbon atoms. | nih.gov, acs.org |

| 2-Prenyl-1,4-hydroquinones | Variation of prenyl chain length (C5, C10, C15, C20) | Superior anti-inflammatory activity (suppression of LTB4) for C10 (geranyl) and C15 (farnesyl) chains compared to C5 and C20 (geranylgeranyl). | researchgate.net |

| Geranylgeranyl-HQ (Compound 349) | Unmodified | Exhibited cytotoxic activity against cancer cell lines. | nih.gov |

| Avarone (sesquiterpenyl-quinone) | Quinone oxidation state | Possesses distinct biological activities from its hydroquinone form, avarol. | nih.gov |

| Vitamin K Analogues (Naphthoquinones) | Amine substitution on side chain | Greatly enhanced neuroprotective activity. | nih.gov |

| Vitamin K Analogues (Naphthoquinones) | Substitution on benzene ring of naphthoquinone | Modulated neuroprotective potency, with a meta-chloro substituent being most potent in one series. | nih.gov |

| Dysidaminones (sesquiterpenyl-quinones) | Presence of a Δ4(14) double bond in the decalin ring system | Compounds with this feature were much more potent in cytotoxicity and NF-κB inhibition assays. | mdpi.com |

Molecular and Cellular Mechanisms of Geranylgeranylhydroquinone Action

Identification and Characterization of Geranylgeranylhydroquinone Molecular Targets

The molecular action of this compound begins with its interaction with fundamental cellular components. Its dual chemical nature—a polar hydroquinone (B1673460) head and a nonpolar isoprenoid chain—allows it to engage with a variety of biomolecules, including proteins, and lipids. ontosight.ai While its interaction with lipids is a key aspect of its antioxidant function, its ability to bind to proteins is central to its role as an allergen.

The most characterized protein interaction of this compound is linked to its capacity to cause allergic contact dermatitis. researchgate.net In this context, it functions as a prohapten, a substance that is not antigenic by itself but becomes so after metabolic activation. epdf.pub

The proposed mechanism involves the oxidation of the hydroquinone moiety to a highly reactive p-quinone. This electrophilic intermediate can then covalently bind to nucleophilic residues of skin proteins, such as cysteine or lysine. This process, known as haptenation, results in the formation of a hapten-protein conjugate that is recognized as a foreign antigen by the immune system, initiating an allergic response. epdf.pubresearchgate.net this compound has been specifically identified as a contact allergen in the trichomes of plants like Phacelia minor and P. parryi. researchgate.netresearchgate.net

Table 1: Proposed Mechanism of Protein-Geranylgeranylhydroquinone Interaction

| Step | Description | Key Molecules Involved | Consequence |

| Activation | This compound (a prohapten) is oxidized, likely enzymatically or via auto-oxidation, to its corresponding reactive quinone form. | This compound, Oxidizing agents/enzymes | Formation of a highly electrophilic intermediate. |

| Haptenation | The electrophilic quinone reacts with nucleophilic amino acid side chains on epidermal proteins. epdf.pub | Geranylgeranylquinone, Skin proteins (e.g., with lysine, cysteine residues) | Covalent formation of an antigenic hapten-protein adduct. epdf.pubresearchgate.net |

| Immune Recognition | The modified protein is recognized by antigen-presenting cells (APCs), leading to the activation of T-cells. researchgate.net | Hapten-protein conjugate, APCs, T-cells | Initiation of a Type IV hypersensitivity reaction (Allergic Contact Dermatitis). researchgate.net |

Currently, there is a lack of specific scientific evidence detailing direct interactions between this compound and nucleic acids such as DNA or RNA. While some plant-derived secondary metabolites are known to target DNA, sometimes forming adducts that can lead to mutagenesis, specific studies demonstrating this activity for this compound are not prominent in the available literature. epdf.pubbayanbox.irscribd.com Research on DNA adducts as biomarkers for drug efficacy has focused on other classes of compounds, and this compound is not typically included in these studies. nih.gov Therefore, the capacity of this compound to directly bind to or damage nucleic acids remains an uncharacterized area of its molecular toxicology and pharmacology.

The chemical structure of this compound dictates a strong interaction with lipids and cellular membranes. ontosight.ai The long geranylgeranyl tail is highly lipophilic, enabling the molecule to intercalate into the lipid bilayer of cell membranes. ontosight.ai This interaction is fundamental to its well-recognized antioxidant properties. ontosight.ai

Once positioned within the membrane, this compound acts as a potent inhibitor of lipid peroxidation, a destructive free-radical chain reaction that damages cell membranes. nih.govnih.govavantiresearch.com The hydroquinone head can donate a hydrogen atom to lipid peroxyl radicals, effectively neutralizing them and breaking the chain reaction of peroxidation. nih.gov This mechanism is analogous to that of other lipid-soluble antioxidants like vitamin E, for which this compound is a biosynthetic precursor. nih.govnih.gov This antioxidant activity helps protect the integrity of polyunsaturated fatty acids within membrane phospholipids (B1166683) from oxidative damage. nih.govnih.gov

Table 2: Summary of Lipid-Geranylgeranylhydroquinone Interactions

| Interaction Type | Description | Location | Primary Function |

| Membrane Intercalation | The lipophilic geranylgeranyl tail anchors the molecule within the lipid bilayer. ontosight.ai | Cell and organelle membranes | Positioning for antioxidant activity. |

| Antioxidant Activity | The hydroquinone ring donates hydrogen to neutralize lipid peroxyl radicals. nih.gov | Within the lipid bilayer | Inhibition of lipid peroxidation and protection of membrane integrity. nih.govnih.gov |

Elucidation of this compound's Influence on Cellular Signaling Pathways

The biological effects of this compound extend to the modulation of complex intracellular signaling networks. While direct targets are still being fully elucidated, its established role as an allergen implies a significant impact on pathways that govern inflammation, immune responses, and cellular stress.

While direct studies on this compound are limited, its function as a skin sensitizer (B1316253) allows for well-founded inferences about its effects on kinase cascades. The initiation of allergic contact dermatitis by a hapten invariably involves the activation of signaling pathways within immune cells and keratinocytes. Key among these are the Mitogen-Activated Protein Kinase (MAPK) cascades and Protein Kinase C (PKC) pathways. frontiersin.orgnih.govwikipedia.org

Mitogen-Activated Protein Kinase (MAPK) Cascades: These are central regulators of cellular responses to external stressors, including inflammatory stimuli. frontiersin.orgnih.gov The binding of a hapten like this compound to proteins would be interpreted as a stress signal, likely leading to the activation of MAPK pathways (such as ERK, JNK, and p38) in affected skin cells. wikipedia.orgnih.gov This activation is a critical step in translating the external chemical signal into a cellular response, such as the production of inflammatory mediators. reactome.org

Protein Kinase C (PKC): PKC isoforms are a family of kinases that play crucial roles in signal transduction related to immune responses and cell proliferation. nih.govnih.govprospecbio.com They are activated by second messengers like diacylglycerol, which is produced following the stimulation of membrane receptors. nih.govfrontiersin.org In the context of an immune response triggered by this compound, PKC activation in lymphocytes and other immune cells would be essential for their proliferation and effector functions. nih.govmdpi.com

The activation of kinase cascades culminates in the modulation of transcription factor activity, which directly alters gene expression to orchestrate a cellular response. The inflammatory and immune-stimulating effects suggested by this compound's allergenicity point toward the activation of key pro-inflammatory transcription factors.

Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a master regulator of inflammation. nih.govnih.gov It is activated by a wide range of stimuli, including pathogenic and chemical stressors. wikipedia.orgspringermedizin.de Following haptenation by this compound and subsequent immune cell activation, the NF-κB pathway would be strongly induced, leading to its translocation to the nucleus. wikipedia.org There, it drives the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules that are hallmarks of contact dermatitis. nih.gov

Activator Protein-1 (AP-1): The AP-1 transcription factor, a dimer composed of proteins from the Jun and Fos families, works in concert with NF-κB to regulate immune and inflammatory responses. nih.govwikipedia.org Its activity is often stimulated by MAPK signaling cascades. nih.gov AP-1 activation is critical for the expression of genes involved in cell proliferation, differentiation, and inflammation, and it is considered a key transcription factor in the pathogenesis of inflammatory skin conditions. nih.govfrontiersin.org Therefore, exposure to this compound is expected to lead to the downstream activation of AP-1, contributing to the resulting inflammatory phenotype.

Table 3: Summary of Compounds Mentioned

Regulation of Gene Expression by this compound

This compound (GHQ) has been shown to modulate gene expression through various mechanisms, influencing key signaling pathways involved in inflammation and metabolism. Evidence suggests that its regulatory effects may be linked to its interaction with nuclear receptors and its impact on the inflammatory status of cells.

One of the primary mechanisms by which GHQ may regulate gene expression is through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. nih.govarabjchem.org Terpenoids isolated from the marine sponge genus Ircinia, a known source of GHQ, have demonstrated agonistic activity towards PPARδ, a transcription factor that governs the expression of genes involved in lipid metabolism and inflammation. nih.govepdf.pub Further supporting this, a comprehensive analysis of a formula containing GHQ identified the PPAR signaling pathway as a key therapeutic target. arabjchem.org

The compound also appears to influence the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. arabjchem.org In a study on acute pneumonia, the therapeutic mechanism of a decoction containing GHQ was associated with the regulation of this critical signaling cascade. arabjchem.org

More direct evidence of GHQ's impact on gene expression comes from studies on rheumatoid arthritis. In a mouse model of the disease, treatment with GHQ was able to reverse the N1 polarization of neutrophils. nih.gov This shift from a pro-inflammatory N1 phenotype to a different state inherently involves a significant change in the expression profile of genes that define the neutrophil's function. nih.gov Additionally, GHQ enhances the activity of glutathione (B108866) S-transferase (GST), which may occur through the upregulation of the corresponding gene, suggesting another level of genetic regulation. nih.gov As a biosynthetic precursor to tocotrienols (a form of vitamin E), GHQ is part of a family of compounds where members like α-tocopherol can indirectly regulate gene expression by modulating the levels of reactive oxygen species that act as signaling molecules. researchgate.net

Role in Redox Signaling and Reactive Oxygen Species (ROS) Homeostasis

This compound plays a significant role in maintaining cellular redox balance, primarily through its potent antioxidant properties. Its hydroquinone structure is key to this activity, allowing it to effectively neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. nih.govjst.go.jp

Direct antioxidant activity has been demonstrated for compounds isolated from natural sources. A hydroquinone closely related to GHQ, extracted from the brown alga Sargassum micracanthum, showed significant radical scavenging effects against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and a potent inhibitory effect on lipid peroxidation. jst.go.jp This capacity to prevent the oxidation of lipids is a crucial protective mechanism for maintaining the integrity of cellular membranes.

Recent research provides compelling evidence of GHQ's role in cellular ROS homeostasis in a disease context. In a study on rheumatoid arthritis, GHQ was shown to reverse the production of ROS in the neutrophils of affected mice. nih.gov Furthermore, it demonstrated the same effect in vitro on synovial neutrophils from human patients with the condition. nih.gov The mechanism for this appears to be linked to its ability to enhance the enzymatic activity of glutathione S-transferase (GST), a vital enzyme that detoxifies harmful ROS. nih.gov This suggests that GHQ does not merely act as a passive scavenger but actively supports the cell's endogenous antioxidant defense systems. Related marine hydroquinones have also been noted for their anti-inflammatory effects, which are mediated by the inhibition of superoxide (B77818) production in neutrophils. nih.gov

Effects of this compound on Cellular Processes

This compound exerts measurable effects on fundamental cellular processes, including cell proliferation and survival, across a range of organisms from fungi to humans.

Cell Growth and Proliferation Dynamics

The compound has been shown to possess significant antiproliferative and growth-inhibiting properties. In studies evaluating its potential as an insecticide, this compound applied to milkbug instars resulted in stunted growth and impaired wing development, demonstrating a clear inhibitory effect on developmental processes in insects. bayanbox.irscribd.com Its growth-inhibiting capacity extends to fungi; Geranylhydroquinone effectively constrained the mycelial growth of the plant pathogen Botrytis cinerea, with an efficacy that surpassed a commercial fungicide at similar concentrations. mdpi.com

Of significant interest is its cytotoxic activity against human cancer cells. In vitro studies have quantified the compound's ability to inhibit the proliferation of various cancer cell lines. This activity highlights its potential as an antiproliferative agent.

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| PC-3 | Prostate Cancer | Data in µM range | researchgate.net |

| MCF-7 | Breast Carcinoma | Data in µM range | researchgate.net |

| MDA-MB-231 | Breast Carcinoma | Data in µM range | researchgate.net |

| Dermal Human Fibroblasts (DHF) | Normal Cells | Evaluated for comparison | researchgate.net |

| Organism | Effect | Source |

|---|---|---|

| Oncopeltus (Milkbugs) | Stunted growth and wing development | bayanbox.irscribd.com |

| Botrytis cinerea (Fungus) | Inhibited mycelial growth (86% inhibition) | mdpi.com |

Apoptosis and Cell Death Mechanisms

The cytotoxic effects of this compound against various cancer cell lines strongly suggest an ability to induce cell death. researchgate.net While the precise molecular pathways of this cell death are still under investigation, its known chemical properties offer plausible mechanisms.

One potential mechanism involves the generation of reactive oxygen species (ROS) to induce cell death. Many bioactive compounds isolated from marine sponges kill cells by disrupting the cell membrane through the production of ROS, which leads to the leakage of cellular contents. nih.gov Given that GHQ can modulate ROS levels, it is possible that in cancer cells, it could push the redox balance towards an oxidative state that triggers a cell death program. nih.gov

Another mechanism relates to its direct interaction with cellular enzymes. The toxicity of prenylated quinones is attributed in part to their ability to alkylate and potentially inhibit important metabolic enzymes, which could cripple cell function and lead to cell death. bayanbox.ir The cytotoxic activity observed in multiple human cancer cell lines establishes this compound as a compound that can initiate a terminal cellular process. researchgate.net

Cellular Metabolism Reprogramming

This compound is positioned at a crossroads of cellular metabolism and possesses the ability to influence metabolic pathways. Its role as a biosynthetic intermediate and its interaction with key metabolic regulators underscore its potential to reprogram cellular metabolism.

The compound is a direct precursor in the biosynthesis of tocotrienols (Vitamin E) and plastoquinones, which are essential for antioxidant functions and mitochondrial electron transport, respectively. researchgate.netagriculturejournals.cz This places it centrally within pathways that are fundamental to cellular energy and redox balance.

Furthermore, there is strong evidence that GHQ and related compounds interact with the PPAR signaling pathway, a master regulator of cellular metabolism. nih.govarabjchem.org PPAR agonists are known to profoundly alter lipid and glucose metabolism. The activity of related terpenoids from Ircinia sponges as PPARδ agonists suggests a direct mechanism by which GHQ could reprogram metabolic gene expression. nih.gov This is supported by findings that link a GHQ-containing treatment to the modulation of several metabolic pathways, including those for sphingolipids, arachidonic acid, and glycerophospholipids. arabjchem.org A more direct interference with metabolism could occur through the alkylation of metabolic enzymes, a proposed mechanism of toxicity for prenylated quinones that would directly alter metabolic flux. bayanbox.ir

Investigation of this compound's Interactions with Biological Membranes

The chemical structure of this compound, featuring a long, lipophilic geranylgeranyl tail and a polar hydroquinone head, dictates its significant interaction with biological membranes. This amphipathic nature enables it to associate with and potentially modify the properties of the lipid bilayer.

The compound's lipophilicity is crucial for its biological activity. It allows the molecule to penetrate lipid-rich barriers, such as the insect cuticle, and to pass through the stratum corneum of the skin. bayanbox.irscribd.com This latter property is directly responsible for its identification as a contact allergen in several plant species of the Phacelia genus, as it can traverse the outer skin layers to interact with the cell membranes of keratinocytes and immune cells, triggering a sensitizing response. researchgate.netresearchgate.netresearchgate.net

As a precursor to α-tocopherol, a known modulator of membrane fluidity, it is plausible that this compound itself can influence the physical properties of membranes. researchgate.net The insertion of its bulky geranylgeranyl chain into the hydrophobic core of the bilayer could alter membrane rigidity and organization. Furthermore, a proposed mechanism for the cytotoxicity of some marine natural products involves the disruption of the cell membrane. nih.gov This suggests that at certain concentrations, GHQ's interaction with the membrane may become destabilizing, contributing to its cell-killing effects. The compound was also identified in the marine sponge Ircinia muscarum, a source of many membrane-active compounds. epdf.pubethernet.edu.et

Preclinical Research and Mechanistic Investigations of Geranylgeranylhydroquinone

In Vivo Preclinical Models for Geranylgeranylhydroquinone Studies

In vivo studies involve the use of living organisms, most commonly animal models, and are a regulatory requirement for the development of new therapeutic agents. aofoundation.org These studies are essential for understanding how a compound behaves in a whole, complex biological system.

The selection of an appropriate animal model is a critical step in preclinical research. aofoundation.org The choice depends heavily on the research question and the biological activity being investigated. For cancer research, mouse models are predominantly used due to their genetic similarity to humans, rapid breeding cycles, and the availability of genetically engineered models that can accurately mimic human diseases. mdpi.comyoutube.com Common strains include C57BL/6 and BALB/c mice. mdpi.com Models can include xenografts, where human tumor cells are implanted into immunocompromised mice, or genetically engineered mouse models (GEMMs), where tumors arise spontaneously due to specific genetic modifications. mdpi.comnih.gov

For investigating anti-inflammatory properties, various rodent models are used to simulate acute or chronic inflammation. nih.gov These models can be induced by injecting agents like lipopolysaccharide (LPS), carrageenan, or Complete Freund's Adjuvant (CFA), which trigger a predictable inflammatory response. nih.govgyanvihar.orggreentech-bio.com The characterization of the chosen model is crucial to ensure that it accurately reflects the pathology of the human disease being studied.

In disease-relevant models of inflammation, the efficacy of GGHQ would be evaluated by measuring reductions in hallmark signs of inflammation, such as edema (swelling). gyanvihar.org Biochemical analysis would focus on measuring the levels of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2), in tissue or blood samples. mdpi.commdpi.com For instance, studies on other hydroquinones have successfully used rat models of liver damage to demonstrate hepatoprotective effects by measuring serum markers of liver injury. nih.gov Similarly, the anti-inflammatory potential of the related compound geranylgeraniol (B1671449) was assessed in mouse-derived microglial cells by measuring its effect on the NF-κB signaling pathway. nih.gov These examples provide a framework for how the anti-inflammatory and potential anticancer activities of this compound would be rigorously assessed in relevant in vivo models.

Genetically Engineered Animal Models in this compound Research

Currently, there is a notable lack of publicly available scientific literature detailing the use of genetically engineered animal models specifically for the study of this compound. While genetically engineered models are crucial tools in preclinical research for understanding disease mechanisms and evaluating therapeutic agents, their specific application to investigate the in vivo effects and mechanisms of this compound has not been documented in accessible research publications.

Pharmacokinetic and Metabolic Fate Studies of this compound

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Systems

Detailed in vivo studies characterizing the ADME profile of this compound have not been published. For the parent compound, hydroquinone (B1673460), studies in Fischer 344 rats have shown rapid oral absorption, with maximum blood concentrations of the parent compound reached within 20 minutes. nih.gov Hydroquinone undergoes extensive first-pass metabolism, with only a small fraction of the parent compound found in the blood. nih.gov The primary route of excretion for hydroquinone and its metabolites is via the urine. nih.gov However, it is crucial to note that the addition of the geranylgeranyl group significantly alters the lipophilicity and molecular weight of the molecule, and therefore, the ADME profile of this compound is expected to be substantially different from that of hydroquinone. Without specific studies on this compound, any extrapolation of data from hydroquinone would be highly speculative.

Identification of this compound Metabolites and Biotransformation Pathways

There is no specific information available in the scientific literature that identifies the metabolites of this compound or elucidates its biotransformation pathways. For hydroquinone, the major metabolites identified in rats are glucuronide and O-sulfate conjugates, with a minor contribution from a mercapturic acid conjugate. nih.gov The metabolic fate of the geranylgeranyl moiety, and how it influences the metabolism of the hydroquinone core, remains to be investigated for this compound.

Tissue Distribution and Cellular Uptake Investigations

Specific data on the tissue distribution and cellular uptake of this compound is not available in the published literature. Understanding the extent to which this compound distributes into various tissues and is taken up by cells is critical for determining its potential sites of action and pharmacological effects.

Mechanistic Proof-of-Concept Studies in Preclinical Disease Models

While the parent compound, hydroquinone, has been investigated for its anti-cancer activities in vitro and in vivo, specific mechanistic proof-of-concept studies for this compound in preclinical disease models are not documented in the available scientific literature. epa.gov Such studies would be essential to validate the therapeutic potential of this compound and to understand the molecular mechanisms underlying its pharmacological activity in a disease context.

Advanced Analytical and Methodological Approaches for Geranylgeranylhydroquinone Research

Chromatographic Techniques for Geranylgeranylhydroquinone Separation and Identification

Chromatographic methods are fundamental to the isolation and purification of this compound from complex biological extracts. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound from crude extracts of marine organisms. The development of a robust HPLC method is critical for achieving high resolution and sensitivity.

Typically, reversed-phase HPLC is employed for the separation of lipophilic compounds like this compound. Method development involves the careful selection of a stationary phase, mobile phase composition, and detector parameters. C18 columns are frequently utilized as the stationary phase due to their hydrophobic nature, which facilitates the retention of nonpolar analytes.

The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The gradient elution, where the concentration of the organic solvent is increased over time, is essential for resolving the complex mixture of compounds present in natural extracts and for eluting the highly lipophilic this compound. A UV detector is commonly used for detection, with the monitoring wavelength set at the absorbance maximum of the hydroquinone (B1673460) chromophore.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at approximately 292 nm |

| Injection Volume | 20 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is often necessary to increase its thermal stability and volatility for GC analysis. Silylation, for example, can be employed to convert the hydroxyl groups of the hydroquinone moiety into trimethylsilyl (B98337) ethers, making the molecule more amenable to GC separation.

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Hyphenated Chromatographic-Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry provides an unparalleled level of sensitivity and specificity for the identification and quantification of this compound.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then subjected to two stages of mass analysis, which allows for the confirmation of the molecular weight and the generation of specific fragmentation patterns, providing a high degree of confidence in the compound's identification, even in complex matrices.

GC-MS (Gas Chromatography-Mass Spectrometry) is another powerful hyphenated technique. Following separation by GC, the derivatized this compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a "molecular fingerprint," which can be compared to spectral libraries for definitive identification.

Spectroscopic Methods for this compound Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the definitive structural elucidation and quantification of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a wealth of information.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR reveals the number of different types of carbon atoms in the molecule.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Table of ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) and Multiplicity |

| 1' | 148.9 | - |

| 2' | 115.5 | 6.55 (d, J=8.5 Hz) |

| 3' | 118.9 | 6.65 (dd, J=8.5, 2.8 Hz) |

| 4' | 145.7 | - |

| 5' | 122.5 | 6.68 (d, J=2.8 Hz) |

| 6' | 128.8 | - |

| 1 | 28.7 | 3.30 (d, J=7.2 Hz) |

| 2 | 122.5 | 5.30 (t, J=7.2 Hz) |

| 3 | 135.2 | - |

| 4 | 39.7 | 2.05 (m) |

| 5 | 26.7 | 2.08 (m) |

| 6 | 124.3 | 5.12 (t, J=6.8 Hz) |

| 7 | 134.9 | - |

| 8 | 39.7 | 2.05 (m) |

| 9 | 26.7 | 2.08 (m) |

| 10 | 124.3 | 5.12 (t, J=6.8 Hz) |

| 11 | 134.9 | - |

| 12 | 39.7 | 2.05 (m) |

| 13 | 26.7 | 2.08 (m) |

| 14 | 124.4 | 5.12 (t, J=6.8 Hz) |

| 15 | 131.3 | - |

| 16 | 25.7 | 1.68 (s) |

| 17 | 17.7 | 1.60 (s) |

| 18 | 16.0 | 1.59 (s) |

| 19 | 16.0 | 1.59 (s) |

| 20 | 16.0 | 1.59 (s) |

Data is compiled from typical values reported in the literature and may vary slightly based on experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the O-H stretching of the hydroxyl groups on the hydroquinone ring, C-H stretching of the alkyl and vinyl groups in the geranylgeranyl side chain, and C=C stretching of the aromatic ring and the double bonds in the side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The hydroquinone moiety of this compound contains a chromophore that absorbs UV light. The UV-Vis spectrum typically shows a maximum absorption (λmax) characteristic of the hydroquinone ring system. This property is particularly useful for the quantification of the compound using HPLC with a UV-Vis detector.

Table of Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| UV-Vis (in Methanol) | λmax ≈ 292 nm |

| Infrared (IR) | ~3350 cm⁻¹ (O-H stretch, broad), ~2920 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C stretch, aromatic), ~1450 cm⁻¹ (C-H bend) |

Advanced Mass Spectrometry-Based Platforms for this compound Analysis

Advanced mass spectrometry (MS)-based platforms are indispensable for the detailed investigation of this compound (GGHQ). These technologies offer unparalleled sensitivity and specificity, enabling the detection, identification, and quantification of GGHQ and its metabolites in complex biological samples.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the elemental and isotopic composition of a sample with a high degree of precision. measurlabs.com This technique provides highly accurate mass measurements, typically with errors of less than 5 ppm, which is essential for the unambiguous identification of GGHQ and its derivatives. measurlabs.com Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the necessary resolution to distinguish GGHQ from other co-eluting compounds with similar nominal masses. researchgate.netresearchgate.net

The high resolving power of HRMS allows for the generation of highly specific fragmentation patterns (MS/MS spectra). researchgate.net This detailed structural information is crucial for elucidating the chemical structure of novel GGHQ metabolites or degradation products. By providing the exact mass of both the parent ion and its fragments, HRMS facilitates the confident determination of a compound's elemental formula. researchgate.net

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| This compound | C₂₆H₄₂O₂ | 386.3185 | 386.3181 | -1.03 |

| Geranylgeranylquinone | C₂₆H₄₀O₂ | 384.3028 | 384.3025 | -0.78 |

| GGHQ Metabolite (Epoxide) | C₂₆H₄₂O₃ | 402.3134 | 402.3139 | 1.24 |

Imaging Mass Spectrometry for Spatial Distribution

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly within biological tissues without the need for chemical labels. chromatographyonline.comcolumbia.edu This approach provides crucial information on the localization of GGHQ at the cellular and tissue level, helping to unlock the "location-to-function" paradigm. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) are frequently employed for these spatial analyses. columbia.edunih.gov

By applying IMS to tissue sections, researchers can map the distribution of GGHQ and its related metabolites. nih.gov For example, in plant studies, IMS can reveal whether GGHQ is concentrated in specific areas like the leaves, roots, or seeds. In animal models, it can show the distribution of GGHQ in different organs or even within specific regions of a single organ, providing insights into its absorption, distribution, metabolism, and potential sites of action or toxicity. nih.gov High spatial resolution IMS can even provide subcellular localization information. chromatographyonline.com

Computational and In Silico Approaches in this compound Research

Computational methods play a vital and growing role in GGHQ research. These in silico approaches complement experimental work by providing predictive models and deeper insights into the molecule's behavior and interactions at an atomic level.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the three-dimensional structure of molecules and their interactions over time. rsc.orgarxiv.orgyoutube.com Molecular docking, a key component of molecular modeling, can be used to predict how GGHQ binds to the active site of a protein, such as an enzyme or a receptor. nih.govnih.gov These simulations can identify key amino acid residues involved in the interaction and estimate the binding affinity. nih.gov

Following docking, MD simulations can be performed to observe the dynamic stability of the GGHQ-protein complex. nih.govnih.gov These simulations model the movement of atoms over time, providing a more realistic view of the binding interactions and how the protein structure might change upon GGHQ binding. nih.gov This information is invaluable for understanding the mechanism of action of GGHQ at a molecular level.

Bioinformatics for Pathway Analysis

Bioinformatics utilizes computational tools to analyze complex biological data, such as genomics, proteomics, and metabolomics datasets. For GGHQ research, bioinformatics is essential for pathway analysis, which aims to understand the biosynthesis of GGHQ and its effects on other metabolic pathways. amegroups.org

By analyzing gene expression data from an organism that produces GGHQ, researchers can identify the genes encoding the enzymes involved in its biosynthetic pathway. Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) are used to map these genes to known metabolic pathways, helping to elucidate the complete sequence of biochemical reactions. amegroups.orgyoutube.com Furthermore, if an organism is treated with GGHQ, transcriptomic or metabolomic analyses can reveal which cellular pathways are perturbed, providing clues about its biological function and mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. wikipedia.orgmedcraveonline.com A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., size, shape, electronic properties) to its measured activity. nih.gov

Application of Isotopic Labeling Techniques in this compound Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. wikipedia.org In the context of this compound research, this approach involves the introduction of "heavy" isotopes of elements such as carbon (¹³C) or hydrogen (deuterium, ²H) into the this compound molecule. These labeled molecules are chemically identical to their natural counterparts but can be distinguished by analytical instruments like mass spectrometers. This allows researchers to track the absorption, distribution, metabolism, and excretion of this compound and its derivatives with high precision.

The insights gained from isotopic labeling studies are crucial for understanding the biosynthetic pathways leading from this compound to other important compounds, such as tocopherols (B72186) (vitamin E). While direct studies on isotopically labeled this compound are not extensively documented in publicly available research, the methodologies applied to its downstream products, particularly tocopherols, provide a clear framework for its investigation.

Stable isotopes like deuterium (B1214612) (²H or D) are frequently used in metabolic research because they are non-radioactive and safe for use in a wide range of studies. taylorfrancis.com For instance, deuterium-labeled α-tocopherols have been synthesized to investigate the biokinetics and bioavailability of vitamin E. nih.gov These labeled compounds can be administered and their journey through the body tracked by detecting the presence of the deuterium label in various tissues and metabolites. This is typically achieved using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can separate different compounds and identify the isotopically labeled ones based on their mass-to-charge ratio. nih.govnih.gov

The general workflow for such a study involving a labeled compound related to this compound metabolism is outlined in the table below.

| Step | Description | Key Analytical Techniques |

|---|---|---|

| 1. Synthesis of Labeled Compound | A stable isotope (e.g., deuterium) is chemically incorporated into the this compound molecule or a related precursor/downstream product. | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |

| 2. Administration | The labeled compound is introduced into the biological system being studied (e.g., cell culture, animal model). | - |

| 3. Sample Collection | Biological samples such as blood, tissues, and urine are collected at various time points. | - |

| 4. Extraction and Separation | Metabolites are extracted from the biological samples and separated from other cellular components. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |

| 5. Detection and Quantification | The labeled compound and its metabolites are identified and quantified. | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS) |

Research on deuterium-labeled α-tocopherols has provided significant insights into vitamin E metabolism. For example, studies have used d₃-α-tocopherol and d₆-α-tocopherol to investigate absorption and kinetics in humans. nih.gov By administering an oral dose of one labeled form and an intravenous dose of another, researchers can calculate the fractional absorption of the orally administered vitamin E. nih.gov

The findings from these types of studies can be summarized in data tables to highlight key metabolic parameters. The following interactive table presents hypothetical data based on the types of findings from studies on related compounds, illustrating how such data would be presented for this compound.

| Metabolic Parameter | Description | Example Finding from a Hypothetical Labeled this compound Study |

|---|---|---|

| Bioavailability | The proportion of the administered substance that reaches the systemic circulation. | Oral bioavailability of deuterated this compound determined to be 45% by comparing plasma concentrations of orally and intravenously administered labeled compound. |

| Metabolite Identification | Identification of the chemical structures of metabolic products. | LC-MS/MS analysis identified the presence of deuterated α-tocopherol and γ-tocopherol in liver tissue following administration of labeled this compound. |

| Tissue Distribution | The distribution of the compound and its metabolites throughout the body's tissues. | Highest concentrations of the deuterium label were found in the liver and adipose tissue 24 hours post-administration. |

| Elimination Half-life | The time it takes for the concentration of the compound in the body to be reduced by half. | The plasma elimination half-life of labeled this compound was calculated to be 12 hours. |

By applying these established isotopic labeling methodologies, researchers can elucidate the precise metabolic pathways of this compound, quantify its conversion to various forms of vitamin E, and understand its distribution and clearance from the body. This detailed metabolic information is fundamental to understanding its biological role and significance.

Future Directions and Emerging Research Avenues for Geranylgeranylhydroquinone

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies offers a holistic approach to understanding the biological implications of geranylgeranylhydroquinone. biostrand.ai These high-throughput methods can provide comprehensive insights into the molecular interactions of the compound within biological systems, moving beyond single-endpoint assays to a systems-level perspective. biostrand.ainih.gov The integration of genomics, proteomics, and metabolomics will be fundamental in building a comprehensive profile of the compound's activity. fraunhofer.demdpi.com

Genomics: Genomic tools can be employed to identify the genetic blueprints responsible for the biosynthesis of this compound in the organisms that produce it. By understanding the genes and enzymatic pathways involved, it may be possible to develop recombinant systems for sustainable production. Furthermore, genomics can help identify genetic factors in target organisms or cells that confer sensitivity or resistance to the effects of the compound. mdpi.com

Proteomics: As proteins are often the direct targets of bioactive compounds, proteomics is crucial for elucidating the mechanism of action of this compound. rti.org Proteomic analyses can identify which proteins physically bind to the compound, as well as how the compound alters global protein expression, post-translational modifications, and signaling pathways. nih.govfrontiersin.orgmdpi.com This can reveal its influence on cellular processes and help identify potential biomarkers for its effects. rti.orgbrieflands.com

Metabolomics: Metabolomics provides a snapshot of the metabolic state of a cell or organism and can reveal how this compound perturbs biochemical pathways. mdpi.comnih.govplos.org By profiling changes in endogenous small molecules after exposure to the compound, researchers can identify affected pathways, such as energy metabolism, lipid metabolism, or amino acid synthesis. nih.govmedrxiv.org This approach is powerful for discovering the functional consequences of the compound's activity without a priori knowledge of its targets. plos.org

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Focus | Potential Outcomes |

|---|---|---|

| Genomics | Biosynthetic Pathway Identification | Elucidation of genes and enzymes responsible for producing this compound in source organisms. |

| Target Sensitivity Screening | Identification of genetic variations that influence cellular response to the compound. | |

| Proteomics | Target Deconvolution | Identification of direct protein binding partners and molecular targets. rti.org |